4-Amino-2-fluoro-5-iodobenzoic acid
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Overview
Description
4-Amino-2-fluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluoro-5-iodobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 2-fluorobenzoic acid, followed by the introduction of the amino group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluoro-5-iodobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-Amino-2-fluoro-5-iodobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-fluoro-5-iodobenzoic acid involves its interaction with specific molecular targets. The amino, fluoro, and iodo groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-iodobenzoic acid
- 4-Fluoro-2-iodobenzoic acid
- 2-Amino-5-iodobenzoic acid
Uniqueness
4-Amino-2-fluoro-5-iodobenzoic acid is unique due to the presence of all three functional groups (amino, fluoro, and iodo) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C7H5FINO2 |
---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
4-amino-2-fluoro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H5FINO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
VIVQUJQXCJGYNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)N)F)C(=O)O |
Origin of Product |
United States |
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